2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H4F3N3O3 It is characterized by the presence of trifluoromethyl and nitropyridine groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-N-(5-aminopyridin-2-yl)acetamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products .
Scientific Research Applications
2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitropyridine groups contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide: Contains a fluorine atom on the pyridine ring.
2-Fluoro-5-nitropyridine: A simpler compound with a single fluorine and nitro group on the pyridine ring.
Uniqueness
2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide is unique due to its specific combination of trifluoromethyl and nitropyridine groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1765-10-2 |
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Molecular Formula |
C7H4F3N3O3 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)6(14)12-5-2-1-4(3-11-5)13(15)16/h1-3H,(H,11,12,14) |
InChI Key |
MVLRICCEEDVTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
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